molecular formula C15H21BN2O2 B1387138 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester CAS No. 1315335-64-8

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester

Cat. No.: B1387138
CAS No.: 1315335-64-8
M. Wt: 272.15 g/mol
InChI Key: RPTMLKMVLWMTCE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is a boronic ester derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Boronic esters are known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester typically involves the reaction of 2,3-dimethylindazole with a boronic acid derivative under suitable conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of boronic esters, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).

    Protodeboronation: Reagents such as hydrochloric acid or transition metal catalysts like palladium can be used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is unique due to the presence of the indazole moiety, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis .

Biological Activity

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of boronic esters, which are known for their utility in organic synthesis and their interactions with biological systems. The indazole core structure is recognized as a pharmacophore, suggesting that derivatives of this compound may exhibit various biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}BNO3_{3}, with a molecular weight of approximately 272.15 g/mol. The structure features a bicyclic indazole framework with methyl substituents at the 2 and 3 positions and a boronate group at the 7 position. This configuration is crucial for its reactivity in chemical reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Enzyme Inhibition

Research indicates that boronic esters like this compound can act as enzyme inhibitors. They are particularly noted for their ability to form reversible covalent bonds with serine residues in proteasomes, which has implications for cancer therapy . This mechanism allows for the modulation of proteasomal activity, potentially leading to the inhibition of tumor growth.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of indazole derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various pathogens, including Candida albicans and Candida glabrata. The minimum inhibitory concentrations (MICs) for related compounds have been reported, indicating their effectiveness against these fungal strains . The following table summarizes some antimicrobial activities observed in related indazole derivatives:

Compound NameMIC against C. albicans (mM)MIC against C. glabrata (mM)
Compound A3.80715.227
Compound B1.05.0
Compound C0.510.0

This data suggests that structural modifications can significantly influence the biological activity of indazole derivatives.

Antiprotozoal Activity

In addition to antifungal properties, some studies have reported that indazole derivatives exhibit antiprotozoal activity. For example, certain compounds were found to be more potent than metronidazole against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica. This highlights the potential of indazole derivatives in treating parasitic infections .

Case Studies

A notable study synthesized various indazole derivatives and evaluated their biological activities. The results indicated that some compounds had significant inhibitory effects on both fungal and protozoan organisms, establishing a correlation between structural features and biological efficacy .

Another investigation focused on the synthesis of 2H-indazole derivatives through Suzuki-Miyaura reactions, demonstrating that modifications at specific positions could enhance biological activity while maintaining favorable pharmacokinetic properties .

Properties

IUPAC Name

2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-11-8-7-9-12(13(11)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTMLKMVLWMTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=C(N(N=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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